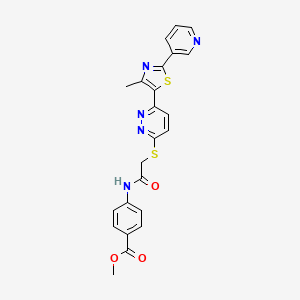

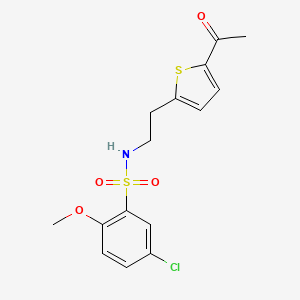

7-Fluoro-3-oxo-2,3-dihydro-1H-indene-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "7-Fluoro-3-oxo-2,3-dihydro-1H-indene-4-carbonitrile" is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs and functionalities. The first paper describes a novel route to synthesize 3-(dialkylamino)-1,2-dihydro-9-oxo-9H-indeno[2,1-c]pyridine-4-carbonitriles, which share the indene and carbonitrile groups with the compound of interest . The second paper details the synthesis and crystal structure of a different compound, 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, which includes a fluorine substituent and a carbonitrile group as well .

Synthesis Analysis

The synthesis of related compounds involves the reaction of heptalenecarbaldehydes or aromatic aldehydes with 3-(dicyanomethylidene)-indan-1-one in boiling ethanol in the presence of secondary amines . The resulting 1,2-dihydro forms can be dehydrogenated using KMnO4 in acetone or chloranil in a 'one-pot' reaction to yield the dehydrogenated indeno[2,1-c]pyridine-4-carbonitriles . Although the synthesis of "this compound" is not explicitly described, similar methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of the synthesized compounds in the first paper was confirmed by X-ray crystal-structure analyses . The inherent merocyanine system of the dihydro forms results in a broad absorption band in the UV/VIS spectra . The second paper provides detailed crystallographic data for a compound with a fluorine substituent, which could offer insights into the potential molecular structure of "this compound" .

Chemical Reactions Analysis

The papers do not provide specific reactions for "this compound". However, the described compounds undergo dehydrogenation and exhibit fluorescence upon dehydrogenation, which suggests that similar compounds, including the one of interest, may also undergo such reactions and exhibit similar properties .

Physical and Chemical Properties Analysis

The compounds studied in the first paper show a broad absorption band in the UV/VIS spectra and exhibit blue-green fluorescence with emission bands around 460 and 480 nm . The second paper does not discuss the physical and chemical properties of the synthesized compound in detail, but the crystal structure analysis provides valuable information about the molecular conformation and potential intermolecular interactions . These findings could be relevant when considering the physical and chemical properties of "this compound".

Applications De Recherche Scientifique

Synthesis and Structure Analysis

7-Fluoro-3-oxo-2,3-dihydro-1H-indene-4-carbonitrile and its derivatives have been extensively explored for their synthesis and structural characteristics. Studies have reported novel routes to synthesize related compounds, such as 1-Substituted 3-(Dialkylamino)-9-oxo-9H-indeno[2,1-c]pyridine-4-carbonitriles, and their dehydrogenated forms, which exhibit unique absorption and fluorescence properties in UV/VIS spectra (Landmesser, Linden, & Hansen, 2008). Another study focused on the base-promoted synthesis of related benzo[e]indene derivatives with potential for regioselective synthesis (Singh et al., 2015).

Photovoltaic Applications

Considerable attention has been given to the use of these compounds in organic solar cells. For example, design and synthesis of small organic solar cells with 5,6-difluoro-3-oxo-2,3-dihydro-indene based non-fullerene acceptors have shown potential in enhancing photovoltaic properties (Ali et al., 2020). Additionally, twisted thieno[3,4‐b]thiophene‐based electron acceptors featuring indenoindene cores have been developed, achieving high-performance in organic photovoltaics (Xu et al., 2017).

Ternary Blend Polymer Solar Cells

The use of indene-C60 bisadduct as an electron-cascade acceptor in ternary blend polymer solar cells has been studied, showing enhanced power conversion efficiency compared to binary blend cells (Cheng, Li, & Zhan, 2014).

Progesterone Receptor Modulators

Research has been conducted in the field of progesterone receptor modulators, leading to the development of new compounds like WAY-255348, which demonstrated potent activities in cell-based systems and in primates for contraception and other female healthcare applications (Fensome et al., 2008).

Mécanisme D'action

Target of Action

It’s known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting they may affect multiple pathways .

Result of Action

Indole derivatives are known to exhibit various biological activities, suggesting a range of potential effects .

Propriétés

IUPAC Name |

7-fluoro-3-oxo-1,2-dihydroindene-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO/c11-8-3-1-6(5-12)10-7(8)2-4-9(10)13/h1,3H,2,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVDXISWSCDPWMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C(C=CC(=C21)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-5-(naphthalen-1-ylmethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2503420.png)

![2-((4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B2503422.png)

![(5R,7S)-5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2503423.png)

![(Z)-ethyl 2-((4-bromobenzoyl)imino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2503424.png)

![1-[1-(2-Fluorophenyl)sulfonylazetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2503426.png)

![Ethyl 4-(4-chlorophenyl)-2-[(2-chloroquinoline-3-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2503430.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2503437.png)